

# Improving the yield of RNA precipitation using magnesium acetate

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## Compound of Interest

Compound Name: Magnesiumacetate

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## Technical Support Center: RNA Precipitation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and quality of RNA precipitated using various salts, with a special focus on the potential use of magnesium acetate.

## Frequently Asked Questions (FAQs)

Q1: What is the principle of RNA precipitation?

RNA precipitation is a widely used technique to concentrate and purify RNA from aqueous solutions. The process works by neutralizing the negative charges on the phosphate backbone of RNA with positive ions from a salt (e.g., sodium acetate, ammonium acetate, lithium chloride, or potentially magnesium acetate). This neutralization allows the RNA to become less hydrophilic and aggregate. The addition of an alcohol, such as ethanol or isopropanol, further reduces the solubility of the RNA, causing it to precipitate out of the solution. The RNA precipitate can then be pelleted by centrifugation, washed to remove residual salts and other contaminants, and resuspended in a suitable buffer.<sup>[1][2]</sup>

Q2: What are the most common salts used for RNA precipitation, and what are their applications?

The choice of salt can impact the efficiency and purity of the precipitated RNA and its suitability for downstream applications. The most commonly used salts are:

- Sodium Acetate (NaOAc): This is the most versatile and common salt for routine RNA precipitation. It is efficient and the resulting RNA is suitable for most downstream applications, including reverse transcription and in vitro translation.[\[1\]](#)[\[2\]](#)
- Ammonium Acetate (NH<sub>4</sub>OAc): This salt is particularly useful for removing dNTPs and oligosaccharides. However, ammonium ions can inhibit T4 polynucleotide kinase, so it should be avoided if the RNA is to be used in phosphorylation reactions.[\[3\]](#)[\[4\]](#)
- Lithium Chloride (LiCl): LiCl is effective for selectively precipitating larger RNA molecules (>300 nucleotides) and is less likely to co-precipitate DNA, proteins, or carbohydrates. However, chloride ions can inhibit in vitro translation and reverse transcription.[\[4\]](#)[\[5\]](#)

Q3: Can magnesium be used for RNA precipitation?

Yes, magnesium ions (Mg<sup>2+</sup>) can be used in nucleic acid precipitation. While less common than monovalent salts for general RNA precipitation, magnesium chloride (MgCl<sub>2</sub>) is sometimes added to a final concentration of 0.01 M to enhance the precipitation of low-concentration or small RNA fragments (<100 nucleotides).[\[4\]](#) There is also evidence that Mg<sup>2+</sup> can be used for the selective precipitation of RNA, which can be advantageous when purifying plasmid DNA.[\[6\]](#)

Q4: What is the potential role of magnesium acetate in RNA precipitation?

While detailed protocols specifically using magnesium acetate for general RNA precipitation are not as common as those for sodium acetate, the use of magnesium ions suggests potential benefits. Magnesium ions are crucial for stabilizing RNA structure.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The combination of magnesium and acetate ions may offer unique properties, as magnesium acetate has been shown to induce specific conformational changes in enzymes that interact with nucleic acids, an effect not observed with magnesium chloride or sodium acetate alone.[\[11\]](#) This suggests that magnesium acetate could influence the precipitation process in a distinct manner, potentially improving the recovery of certain RNA species.

## Troubleshooting Guide

This guide addresses common issues encountered during RNA precipitation.

Problem	Possible Cause	Recommended Solution
Low or No RNA Yield	Incomplete Precipitation	- For low concentrations of RNA (<50 ng/mL), add a carrier like glycogen or linear polyacrylamide (LPA) to aid precipitation and visualize the pellet. <a href="#">[5]</a> <a href="#">[12]</a> - Increase the incubation time after adding alcohol. For very low concentrations, an overnight incubation at -20°C or -80°C can improve yield. <a href="#">[13]</a> <a href="#">[14]</a> - For small RNAs, increase the volume of ethanol to 2.5-3 volumes. <a href="#">[4]</a>
Loss of Pellet	- After centrifugation, the RNA pellet can be loose and easily dislodged. Carefully decant or aspirate the supernatant without disturbing the pellet. - During the 70% ethanol wash, add the ethanol gently down the side of the tube opposite the pellet. Do not vortex the pellet during the wash step.	
Incomplete Lysis or Homogenization	- Ensure the initial sample was completely lysed to release all RNA. Inadequate homogenization will result in lower yields. <a href="#">[12]</a>	
Low A260/230 Ratio	Contamination with Chaotropic Salts	- This is common when using silica-based column purification kits prior to precipitation. Ensure the column is washed correctly

and perform an additional spin to remove any residual wash buffer before elution.[\[15\]](#) - If salt contamination is suspected in the final RNA pellet, perform a second 70% ethanol wash.

Phenol Contamination	- If using a phenol-based extraction method, ensure that no phenol is carried over with the aqueous phase.	
Degraded RNA	RNase Contamination	- Maintain an RNase-free environment. Use RNase-free tubes, tips, and reagents. Always wear gloves. <a href="#">[2]</a> - Work quickly and keep samples on ice whenever possible to minimize RNase activity. <a href="#">[14]</a>
RNA Pellet Fails to Dissolve	Over-dried Pellet	- Avoid over-drying the RNA pellet, as this can make it difficult to resuspend. Air-dry the pellet briefly until the ethanol has evaporated. - To aid dissolution, heat the sample at 55-60°C for 10-15 minutes in the resuspension buffer and pipette gently. <a href="#">[12]</a>

## Experimental Protocols

### Standard RNA Precipitation with Sodium Acetate

This protocol is a standard method for the routine precipitation of RNA.

- Starting Material: Purified RNA in an aqueous solution.

- **Add Salt:** Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the RNA solution and mix thoroughly.<sup>[1][2]</sup>
- **Add Alcohol:** Add 2.5 volumes of 100% ethanol. Mix by inverting the tube several times.
- **Incubation:** Incubate the mixture at -20°C for at least 30 minutes. For low RNA concentrations, incubate overnight.
- **Centrifugation:** Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the RNA.
- **Washing:** Carefully discard the supernatant. Add 500 µL of ice-cold 70% ethanol and centrifuge at >12,000 x g for 5 minutes at 4°C. Repeat this wash step once.
- **Drying:** Carefully remove all the ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry.
- **Resuspension:** Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.

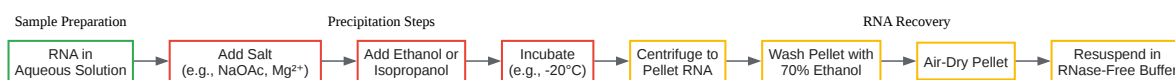
## Protocol for Improving Yield of Small/Low-Concentration RNA using Magnesium

This protocol is adapted from recommendations for using magnesium chloride to enhance the precipitation of small or low-concentration nucleic acids.<sup>[4]</sup>

- **Starting Material:** Purified RNA in an aqueous solution, particularly containing small RNAs or at a low concentration.
- **Add Salts:**
  - Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).
  - Add Magnesium Chloride (MgCl<sub>2</sub>) to a final concentration of 0.01 M.
- **Add Carrier (Optional but Recommended):** Add glycogen or linear polyacrylamide (LPA) to a final concentration of 20-40 µg/mL.
- **Add Alcohol:** Add 2.5-3 volumes of 100% ethanol. Mix by inverting the tube several times.

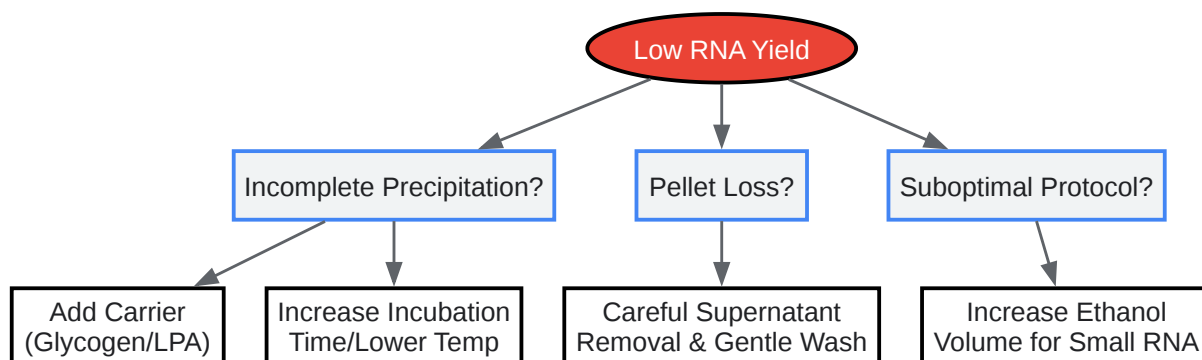
- Incubation: Incubate the mixture at  $-20^{\circ}\text{C}$  for 1 hour or overnight.
- Centrifugation: Centrifuge at  $>12,000 \times g$  for 30 minutes at  $4^{\circ}\text{C}$ .
- Washing: Carefully discard the supernatant. Add  $500 \mu\text{L}$  of ice-cold 70% ethanol and centrifuge at  $>12,000 \times g$  for 5 minutes at  $4^{\circ}\text{C}$ . Repeat.
- Drying: Carefully remove all the ethanol. Air-dry the pellet.
- Resuspension: Resuspend the RNA in an appropriate volume of RNase-free water or buffer.

## Visualizations



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Caption: General workflow for RNA precipitation.



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Caption: Troubleshooting logic for low RNA yield.

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## References

- 1. RNA precipitation [protocols.io]
- 2. protocols.io [protocols.io]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. genelink.com [genelink.com]
- 6. Selective precipitation of RNA with Mg<sup>2+</sup> improves the purification of plasmid DNA [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of magnesium ions on the stabilization of RNA oligomers of defined structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of magnesium ions on the stabilization of RNA oligomers of defined structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Magnesium acetate induces a conformational change in Escherichia coli primase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
- 14. RNA purification--precipitation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neb.com [neb.com]
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